
Fadolmidine hydrochloride
概要
説明
Fadolmidine hydrochloride is a potent alpha2-adrenoceptor agonist known for its analgesic properties. It is primarily used in research settings to explore its potential as a non-opioid analgesic, particularly for spinal and epidural administration. The compound has shown promise in providing long-lasting pain relief with minimal cardiovascular side effects compared to other alpha2-adrenoceptor agonists like clonidine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fadolmidine hydrochloride involves the creation of various esters that release the active compound through enzymatic hydrolysis in human serum. The process typically includes the following steps:
Formation of Intermediate Esters: The initial step involves the synthesis of intermediate esters, which are potential ophthalmic prodrugs.
Enzymatic Hydrolysis: These esters undergo enzymatic hydrolysis to release this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis process likely involves standard pharmaceutical manufacturing techniques, including precise control of reaction conditions and purification processes to ensure high purity and yield.
化学反応の分析
Types of Reactions: Fadolmidine hydrochloride primarily undergoes the following types of reactions:
Reduction: Reduction reactions are possible, but detailed information on reagents and conditions is limited.
Substitution: Substitution reactions involving this compound are not extensively studied.
Common Reagents and Conditions: The common reagents and conditions for these reactions are not well-documented in the literature. standard organic chemistry reagents and conditions are likely applicable.
Major Products Formed: The major products formed from these reactions are not extensively detailed in the available literature.
科学的研究の応用
Fadolmidine hydrochloride has several scientific research applications, including:
Analgesic Research: It is extensively studied for its analgesic properties, particularly in spinal and epidural administration
Veterinary Medicine: The compound has shown promise in providing long-lasting pain relief in veterinary settings.
Sedation and Anesthesia: this compound is used as an adjunct in anesthesia due to its sedative properties without significant cardiovascular side effects.
Cardiovascular Research: Its impact on the cardiovascular system is studied, particularly its ability to provide analgesia without causing pronounced hypotension and bradycardia.
作用機序
Fadolmidine hydrochloride exerts its effects by binding to alpha2-adrenoceptors, which are distributed throughout the central nervous system and peripheral tissues . The binding of this compound to these receptors inhibits the release of norepinephrine, leading to reduced pain signaling and sedation. The compound’s selective action on alpha2-adrenoceptors ensures minimal systemic side effects, making it effective for localized spinal analgesia .
類似化合物との比較
生物活性
Fadolmidine hydrochloride is a novel α2-adrenoceptor agonist that has garnered attention for its potential applications in pain management, particularly as an adjuvant in regional anesthesia. This article delves into the biological activity of fadolmidine, supported by various studies, case reports, and data tables to provide a comprehensive overview of its pharmacological profile.
Fadolmidine exhibits high affinity and full agonist efficacy at all three human alpha2-adrenoceptor subtypes (A, B, and C). In vitro studies demonstrated effective EC50 values of 0.4 nM for alpha2A, 4.9 nM for alpha2B, and 0.5 nM for alpha2C receptors in transfected CHO cells . Additionally, it acts as a full agonist at the alpha1-adrenoceptors with EC50 values of 22 nM (alpha1A) and 3.4 nM (alpha1B) in human LNCaP and HEK cells, respectively .
In Vitro Studies
Fadolmidine's pharmacological profile was characterized through various assays:
- Alpha2-Adrenoceptor Agonism : Fadolmidine inhibited electrically evoked contractions in rat vas deferens with an EC50 value of 6.4 nM, confirming its action on presynaptic alpha2D-adrenoceptors .
- Antinociceptive Effects : In studies involving intrathecal administration alongside bupivacaine, fadolmidine significantly enhanced sensory-motor block and antinociceptive effects without causing hypotension .
In Vivo Studies
In vivo experiments further elucidated fadolmidine's effects:
- Tachycardia Inhibition : Fadolmidine effectively inhibited electrically induced tachycardia in pithed rats and increased mean arterial pressure in anesthetized rats .
- Sedation and CNS Effects : Compared to dexmedetomidine, fadolmidine exhibited weaker central nervous system-mediated effects such as mydriasis and sedation, likely due to limited blood-brain barrier penetration .
Case Studies and Clinical Trials
Fadolmidine has undergone various clinical evaluations:
- Phase I Clinical Trial : A study assessed the safety and efficacy of intrathecal fadolmidine in postoperative pain management. Results indicated moderate reductions in pain response without significant sedation or adverse effects .
- Adjuvant Role with Bupivacaine : In animal models, the combination of intrathecal fadolmidine with bupivacaine showed synergistic effects on antinociception and prolonged motor block duration without hypotensive episodes .
Data Tables
The following table summarizes key pharmacological data for fadolmidine:
特性
IUPAC Name |
3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11;/h3-4,6-8,10,16H,1-2,5H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKZVKWXOWICFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940450 | |
Record name | 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189353-32-0 | |
Record name | Fadolmidine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189353320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FADOLMIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3709T25V6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。